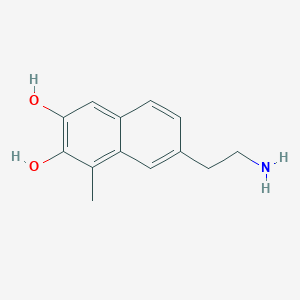![molecular formula C12H14N4 B15349387 [1,1'-Biphenyl]-2,3,3',4'-tetramine CAS No. 71625-23-5](/img/structure/B15349387.png)
[1,1'-Biphenyl]-2,3,3',4'-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Biphenyl]-2,3,3,4-tetramine is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2,3,3,4-tetramine typically involves the reaction of biphenyl with appropriate aminating agents under controlled conditions. One common method is the nitration of biphenyl followed by reduction and subsequent amination.
Industrial Production Methods: In an industrial setting, the production of [1,1-Biphenyl]-2,3,3,4-tetramine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: [1,1-Biphenyl]-2,3,3,4-tetramine can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the biphenyl core, often involving halogenation or nitration followed by further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nitration agents (e.g., HNO3)
Major Products Formed:
Oxidation: Biphenyl derivatives with increased oxygen content
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
[1,1-Biphenyl]-2,3,3,4-tetramine has found applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which [1,1-Biphenyl]-2,3,3,4-tetramine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Biphenyl
Biphenyl-2,2',6,6'-tetramine
Biphenyl-3,3',4,4'-tetramine
Uniqueness: [1,1-Biphenyl]-2,3,3,4-tetramine stands out due to its specific substitution pattern and potential applications in scientific research and industry. Its unique structure allows for distinct reactivity and interactions compared to other biphenyl derivatives.
Does this cover everything you were looking for?
Properties
CAS No. |
71625-23-5 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-(3,4-diaminophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H14N4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H,13-16H2 |
InChI Key |
XMKUAYQVPQTZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


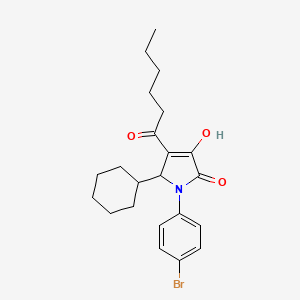
![Nitrophenyl 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]-1-naphthyl]azo]-4-methoxybenzenesulfonate](/img/structure/B15349326.png)
![4,12-Dioxa-5-azatetracyclo[7.2.1.02,8.03,7]dodeca-1,3(7),5,8,10-pentaene](/img/structure/B15349328.png)
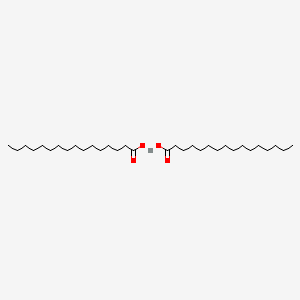
![3,5-Dichloro-2-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15349331.png)
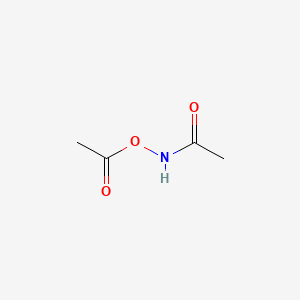

![5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate](/img/structure/B15349341.png)
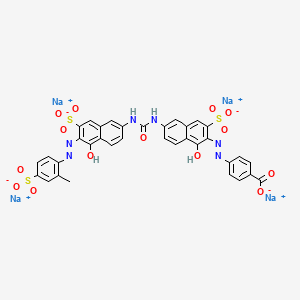
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1h-tetrazol-5-yl)thio]-1h-pyrazol-1-yl]phenyl]-](/img/structure/B15349354.png)
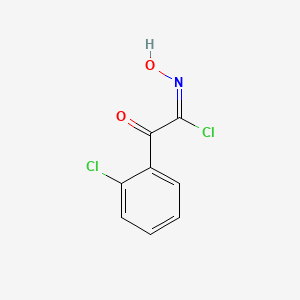
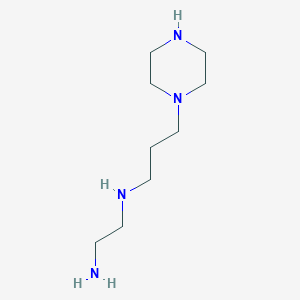
![7-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15349396.png)
